2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one is a chemical compound characterized by its unique molecular structure and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₁₄BrNO₄S, with a molecular weight of 348.22 g/mol. The compound features a bromo group at the second position of an ethanone backbone, alongside a sulfonyl-substituted phenyl ring that is further substituted with a morpholine group. This structure contributes to its reactivity and biological properties, making it a subject of interest for research.
The compound is classified under organic compounds, specifically as a ketone due to the presence of the carbonyl group (C=O). It also falls under the category of brominated compounds due to the presence of the bromine atom. The sulfonamide moiety provided by the morpholine-4-sulfonyl group enhances its chemical reactivity and potential biological activity.
The synthesis of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one can be achieved through various methods:
The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity. The use of solvents like dichloromethane or ethanol is common, along with catalysts such as triethylamine or pyridine to facilitate the reactions.
The molecular structure of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one can be represented as follows:
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets within biological systems. The bromine atom and sulfonamide group enhance its reactivity, allowing it to bind to enzymes or receptors, potentially modifying their activity. This interaction may lead to inhibition or alteration of biochemical pathways, making it a candidate for further investigation in therapeutic applications .
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to characterize these properties accurately .
The potential applications of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one span several scientific fields:
The morpholine-4-sulfonyl group is introduced via C–S bond formation, with palladium-catalyzed cross-coupling emerging as a regioselective method. A pivotal strategy employs Stille coupling between aryl/heteroaryl stannanes and morpholine-4-sulfonyl chloride. As demonstrated by Liebeskind and co-workers, this reaction uses catalytic Pd₂(dba)₃ (1.5 mol%) and CuBr·Me₂S (10 mol%) with tri-2-furylphosphine (5 mol%) in refluxing THF or toluene [6]. The sulfonyl chloride group exhibits reactivity comparable to aryl bromides, enabling coupling under mild conditions (60–80°C). Key advantages include:
For 3-(morpholine-4-sulfonyl)acetophenone synthesis – the ketone precursor to the title compound – 3-bromoacetophenone undergoes Stille coupling with morpholine-4-sulfonyl chloride. Optimization shows that electron-deficient stannanes (e.g., tributyl(4-acetylphenyl)stannane) enhance yields to >85% [6].
Table 1: Palladium-Catalyzed Stille Coupling for Morpholine Sulfonamide Synthesis
Aryl Stannane | Catalyst System | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Tributyl(4-acetylphenyl)stannane | Pd₂(dba)₃/CuBr·Me₂S/P(2-furyl)₃ | THF | 65 | 88 |
Tributyl(3-acetylphenyl)stannane | Pd₂(dba)₃/CuBr·Me₂S/P(2-furyl)₃ | Toluene | 80 | 82 |
Vinyltributylstannane | Pd₂(dba)₃/CuBr·Me₂S/P(2-furyl)₃ | THF | 65 | 79 |
α-Bromination of 1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one demands precise control to avoid over-bromination or aryl-ring substitution. Conventional Br₂/HOAc methods are unsuitable due to acid sensitivity of the morpholine sulfonamide. Modern approaches include:
Critical Consideration: The electron-withdrawing morpholine sulfonyl group reduces enolization of the ketone, necessitating prolonged reaction times (8–12 h) compared to unsubstituted acetophenones [7].
Table 2: Bromination Methods for 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one
Method | Reagents/Conditions | Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|
H₂O₂-HBr | HBr (1.1 eq), H₂O₂ (30%), dioxane, 25°C | 2 | 92 | Mono-bromination |
NBS/FI-750-M | NBS (1.05 eq), H₂O/FI-750-M, 25°C | 3 | 95 | No aryl bromination |
Electrochemical | CH₂Br₂ (2 eq), LiClO₄, Pt anode, 10 mA/cm² | 6 | 89 | α,α-Dibromination <5% |
DMSO/HBr | HBr (1.2 eq), DMSO, 0°C → 25°C | 1.5 | 94 | Chemoselective |
Solid-phase DNA-encoded library (DEL) synthesis enables high-throughput exploration of morpholine-sulfonyl-α-bromoketone derivatives. The one-bead-one-compound (OBOC) methodology decouples the small molecule from the DNA tag steric bulk, minimizing binding bias [2] [4]. The procedure involves:
Advantages:
Table 3: Solid-Phase DEL Synthesis Workflow for α-Bromoketone Derivatives
Stage | Key Components | Purpose | Duration |
---|---|---|---|
Bead functionalization | Photocleavable linker, Alkyne handle | Compound release and DNA attachment | 48 h |
DNA headpiece "click" | Azide-modified DNA, CuSO₄/ascorbate | Covalent DNA encoding site installation | 12 h |
Split-pool synthesis | 3-Sulfonylbenzoic acid, Bromoacetyl bromide | Core scaffold assembly | 72 h |
DNA encoding | T4 DNA ligase, Splicing oligonucleotides | Recording chemical steps | 24 h/cycle |
Quality control | LC-MS/MS, Next-gen sequencing | Library fidelity and diversity assessment | 7 days |
Concluding Remarks2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one exemplifies the synergy between targeted synthetic methodology and combinatorial chemistry. Palladium-catalyzed Stille coupling provides efficient access to the morpholine sulfonyl aryl scaffold, while aqueous-phase or electrochemical bromination ensures regiocontrol. Solid-phase DEL technology then leverages this α-bromoketone as a versatile linchpin for library diversification, accelerating the discovery of bioactive agents. Future directions include flow-chemistry adaptations for continuous bromination and DEL-compatible C–X bond-forming reactions to expand chemical space.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0